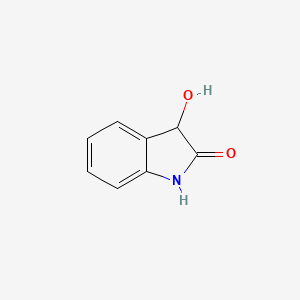

3-Hydroxyindolin-2-one

Overview

Description

Synthesis Analysis

The synthesis of 3-Hydroxyindolin-2-one derivatives involves various strategies, including the Rh(III)-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization, providing an efficient pathway to 3-hydroxyisoindolin-1-one building blocks (Sharma et al., 2012). Another approach utilizes PhI(OCOCF3)2-mediated α-hydroxylation and H2SO4-promoted intramolecular cyclization starting from N-phenylacetoacetamide derivatives to synthesize 3-hydroxyquinolin-2(1H)-ones (Yuan et al., 2013).

Molecular Structure Analysis

The molecular structure of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones have been elucidated, revealing different patterns of supramolecular assembly (Becerra et al., 2020).

Chemical Reactions and Properties

3-Hydroxyindolin-2-ones undergo various chemical reactions, including the CuH-catalyzed diastereospecific synthesis from o-alkynylnitroarenes, utilizing nitro groups as both nitrogen and oxygen sources for the simultaneous construction of C-N and C-O bonds (Peng et al., 2019).

Physical Properties Analysis

The synthesis and structural characterization of 3-hydroxyindolin-2-ones reveal their physical properties, including their solid-state structures and patterns of hydrogen bonding, which significantly affect their reactivity and physical characteristics (Guan et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-hydroxyindolin-2-ones, including reactivity towards electrophiles, nucleophiles, and participation in cycloaddition reactions, have been extensively studied. For example, a [3+2] cycloaddition route to 3-hydroxy-3-alkyl oxindoles provides insight into the versatile chemical behavior of these compounds (Singh et al., 2011).

Scientific Research Applications

Green Chemistry Approaches

- Efficient and Stereoselective Construction : 3-Hydroxyindolin-2-one is utilized in green chemistry for the efficient and stereoselective construction of polyfunctional molecules. An example is the creation of 3-substituted 3-hydroxyindolin-2-ones with adjacent quaternary stereocenters, achieved through the trapping of oxonium ylide with isatins in supercritical CO2 (Guo et al., 2007).

Synthesis of Alkaloids

- Total Synthesis of Alkaloids : 3-Hydroxyindolin-2-one is a critical intermediate in the total synthesis of alkaloids like donaxaridine and convolutamydines A and E. This process involves the transformation of the allyl moiety of 3-allyl-3-hydroxyindolin-2-ones (Kawasaki et al., 2004).

Biosynthesis Studies

- Investigation of Ring Expansion Mechanisms : In biosynthesis research, 3-Hydroxyindolin-2-one is studied for its ring expansion to 2-hydroxy-1,4-benzoxazin-3-one (HBOA) in maize. The role of the cytochrome P450 enzyme BX4 in this transformation is a key area of focus (Spiteller et al., 2001).

Novel Synthetic Methods

- Cascade C–H Cycloaddition and Oxidation : The synthesis of 3-hydroxy-2-oxindole derivatives, including 3-hydroxyindolin-2-one, has been developed using palladium-catalyzed tandem C–H cycloaddition and oxidation of α-aminoacetophenone. This represents a novel method for chemical transformation (Liao et al., 2018).

Medicinal Chemistry and Therapeutic Compounds

- Construction of Chiral Quaternary Carbon : In medicinal chemistry, the construction of chiral 3-substituted 3-hydroxyindolin-2-ones is important due to their biological activities and role in therapeutic compounds. New synthetic protocols focus on the stereogenic center with control of absolute configuration (Guan et al., 2010).

Domino Reactions and Synthesis

- Domino C–H Alkylation and Aerobic C–H Hydroxylation : A method involving Ru-NHC catalysis has been reported for the direct α-alkylation of amides and synthesis of C3-alkylated 3-hydroxyindolin-2-one derivatives. This process demonstrates the potential for domino C–H alkylation and aerobic C–H hydroxylation (Bisht et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxyindolin-2-one is the enzyme 3-hydroxyindolin-2-one monooxygenase . This enzyme plays a crucial role in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . Additionally, the compound has been found to interact with cytochrome isoforms CYP1A2 and CYP2A5 , which are important in indole metabolism .

Mode of Action

3-Hydroxyindolin-2-one interacts with its target enzyme, 3-hydroxyindolin-2-one monooxygenase, through a chemical reaction . This reaction involves the compound, NAD(P)H, H+, and O2, resulting in the formation of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one, NAD(P)+, and H2O .

Biochemical Pathways

The interaction of 3-Hydroxyindolin-2-one with 3-hydroxyindolin-2-one monooxygenase is part of the biosynthesis pathway of benzoxazinoids . Benzoxazinoids are secondary metabolites in plants that serve protective and allelopathic functions .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxyindolin-2-one involve absorption, distribution, metabolism, and excretion . After oral administration, the compound is absorbed within 30 minutes and fully metabolized within 6 hours . It has been found in the brain, liver, plasma, large and small intestines, and cecum . The compound is metabolized by cytochrome isoforms CYP1A2 and CYP2A5 .

Result of Action

The result of 3-Hydroxyindolin-2-one’s action is the production of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . This compound is a part of the benzoxazinoids, which have protective and allelopathic effects in plants . Furthermore, the compound has been highlighted as a potentially brain-affecting indole metabolite .

Action Environment

The action of 3-Hydroxyindolin-2-one can be influenced by environmental factors. For instance, reactions involving oxygen- or moisture-sensitive compounds are carried out under an argon atmosphere using oven-dried or flame-dried glassware . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of oxygen and moisture in the environment.

Future Directions

3-Hydroxyindolin-2-ones are significant in medicinal chemistry and pharmaceuticals, and many research groups have been exploring new analogues of biological interest . The future directions of this compound could involve further exploration of its biological properties and potential applications in the pharmaceutical industry .

properties

IUPAC Name |

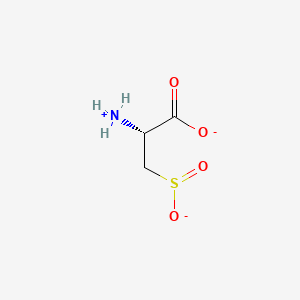

3-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFJWQQBHYNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018937 | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyindolin-2-one | |

CAS RN |

61-71-2 | |

| Record name | Dioxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)

![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)

![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)

![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)

![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)